Hancolupenone

Description

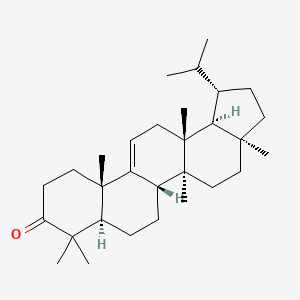

structure given in first source; isolated from Cynanchum hancockianum

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,3aS,5aS,5bS,7aR,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-1-propan-2-yl-2,3,4,5,5b,6,7,7a,10,11,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-19(2)20-11-14-27(5)17-18-29(7)22-9-10-23-26(3,4)24(31)13-15-28(23,6)21(22)12-16-30(29,8)25(20)27/h12,19-20,22-23,25H,9-11,13-18H2,1-8H3/t20-,22+,23-,25-,27-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRXZBXHHPHXRX-YFDCDDMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C1C3(CC=C4C(C3(CC2)C)CCC5C4(CCC(=O)C5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]2([C@H]1[C@]3(CC=C4[C@H]([C@@]3(CC2)C)CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927794 | |

| Record name | 3a,5a,8,8,11a,13a-Hexamethyl-1-(propan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,7a,8,10,11,11a,13,13a,13b-octadecahydro-9H-cyclopenta[a]chrysen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132746-04-4 | |

| Record name | Hancolupenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132746044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a,5a,8,8,11a,13a-Hexamethyl-1-(propan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,7a,8,10,11,11a,13,13a,13b-octadecahydro-9H-cyclopenta[a]chrysen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hancolupenone: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hancolupenone is a naturally occurring triterpenoid that has been isolated from the plant Cynanchum hancockianum. As with many complex natural products, a thorough understanding of its chemical properties and stability profile is crucial for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the known chemical and physical characteristics of this compound, its stability under various conditions, and detailed experimental protocols relevant to its analysis.

Chemical and Physical Properties

This compound possesses a complex pentacyclic triterpenoid skeleton. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₃₀H₄₈O | [1] |

| Molecular Weight | 424.71 g/mol | [1] |

| CAS Number | 132746-04-4 | [1] |

| Melting Point | 241-242 °C | [2] |

| Appearance | Not explicitly stated, likely a crystalline solid | - |

| Solubility | Soluble in DMSO |

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), are essential for the unambiguous identification and structural confirmation of this compound. While the original isolation paper by Lou et al. (1991) would contain this data, the full text is not widely accessible. Based on the known structure, typical chemical shift ranges for similar triterpenoid structures can be inferred.

Expected ¹H NMR Features:

-

Methyl Protons: Multiple singlets in the upfield region (δ 0.7 - 1.3 ppm).

-

Methylene and Methine Protons: A complex series of multiplets in the region of δ 1.0 - 2.5 ppm.

-

Protons adjacent to the Carbonyl Group: Deshielded protons appearing further downfield.

Expected ¹³C NMR Features:

-

Carbonyl Carbon: A characteristic signal in the downfield region (δ > 200 ppm).

-

Quaternary Carbons: Signals in the δ 30 - 60 ppm range.

-

Methine and Methylene Carbons: Signals spanning the δ 15 - 60 ppm range.

-

Methyl Carbons: Signals in the upfield region (δ 10 - 30 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 424.71. The fragmentation pattern would be characteristic of the pentacyclic triterpenoid core, with initial losses of methyl groups and fragmentation of the rings.

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, formulation, and storage conditions.

General Stability

This compound is reported to be stable for several weeks under ambient shipping conditions. For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C. For short-term storage, 0-4°C is advised.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific forced degradation data for this compound is not available, a general protocol for such studies is outlined below.

Table 2: Summary of Forced Degradation Conditions

| Stress Condition | Typical Conditions |

| Acidic Hydrolysis | 0.1 M - 1 M HCl at room temperature to 60°C |

| Basic Hydrolysis | 0.1 M - 1 M NaOH at room temperature to 60°C |

| Oxidative | 3% - 30% H₂O₂ at room temperature |

| Thermal | 60°C - 80°C in a calibrated oven |

| Photolytic | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 W h/m²) |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the characterization and stability testing of this compound.

Protocol for Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Gallenkamp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. The range between these two temperatures is the melting point range.

General Protocol for High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

-

This compound reference standard

-

Methanol or DMSO (for sample preparation)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Preparation: Dissolve the this compound sample in the same solvent as the standard to a known concentration.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25°C

-

Detection wavelength: Determined by UV scan (likely around 210 nm for a non-conjugated ketone).

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Determine the purity of the sample by comparing the peak area of the analyte with that of the standard.

General Protocol for Forced Degradation Studies

Procedure:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water for thermal and photolytic studies). For solid-state thermal and photolytic studies, use the pure compound.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Store the solutions at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours). Neutralize the solutions before analysis.

-

Oxidation: Store the solution at room temperature for a defined period.

-

Thermal Stress: Store the solid sample and a solution in a calibrated oven at a set temperature (e.g., 80°C).

-

Photostability: Expose the solid sample and a solution to a calibrated light source as per ICH Q1B guidelines. Keep control samples wrapped in aluminum foil to protect from light.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method (as described in Protocol 4.2).

-

Evaluation: Determine the percentage degradation of this compound and identify any degradation products.

Visualizations

Due to the lack of publicly available information on specific signaling pathways or complex experimental workflows involving this compound, the following diagrams represent generalized workflows relevant to its analysis.

Caption: General workflow for the isolation and characterization of this compound.

Caption: Workflow for conducting forced degradation studies on this compound.

Conclusion

This technical guide has summarized the currently available information on the chemical properties and stability of this compound. While basic physicochemical data has been established, there is a clear need for more detailed quantitative studies on its solubility and stability under various stress conditions. Furthermore, the lack of publicly available detailed spectroscopic data and biological mechanism of action studies highlights areas for future research that would be critical for any potential drug development program involving this natural product. The provided experimental protocols offer a foundation for researchers to conduct further investigations into these aspects of this compound's profile.

References

Hancolupenone: A Technical Guide to its Natural Occurrence and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hancolupenone is a naturally occurring pentacyclic triterpenoid belonging to the lupane class of compounds. While specific research on this compound itself is limited, its structural analogs, particularly other lupane-type triterpenes, are the subject of extensive investigation for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its known chemical properties, and a detailed exploration of its naturally occurring and synthetic analogs. Due to the limited availability of specific data for this compound, this guide will draw upon the wealth of information available for its close structural relatives, such as lupeol, lupenone, and betulinic acid, to provide a thorough understanding of the potential of this class of molecules in drug discovery and development.

Natural Occurrence of this compound

This compound has been isolated from the plant Cynanchum hancockianum (Maxim) Al. Iljinski, a member of the Asclepiadaceae family. This plant has been a source for the discovery of other unique triterpenoids, including the naturally occurring analogs of this compound: hancockinol, hancolupenol, and hancolupenol octacosanate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃₀H₄₈O |

| Molecular Weight | 424.71 g/mol |

| CAS Number | 132746-04-4 |

| Class | Lupane-type Triterpenoid |

Analogs of this compound

The analogs of this compound can be categorized into two main groups: naturally occurring analogs found in the same or other plant species, and synthetic or semi-synthetic analogs developed to enhance or modify biological activity.

Naturally Occurring Analogs

The most relevant and well-studied naturally occurring analogs of this compound are other lupane-type triterpenes. These compounds share the same fundamental five-ring carbon skeleton.

Table 2: Prominent Naturally Occurring Lupane-Type Triterpene Analogs

| Analog | Chemical Formula | Molecular Weight ( g/mol ) | Key Natural Sources |

| Lupeol | C₃₀H₅₀O | 426.73 | Acacia visco, Crataeva nurvala, Elephantopus scaber |

| Lupenone | C₃₀H₄₈O | 424.71 | Musa basjoo |

| Betulin | C₃₀H₅₀O₂ | 442.72 | Betula spp. (Birch) |

| Betulinic Acid | C₃₀H₄₈O₃ | 456.71 | Betula spp. (Birch), Nyctanthes arbor-tristis[1] |

Synthetic Analogs

The chemical modification of naturally occurring lupane-type triterpenes has yielded a wide array of synthetic analogs with tailored biological activities. These modifications often target the functional groups at positions C-3, C-28, and the isopropenyl group at C-19.

Biological Activities of this compound Analogs

Anti-Inflammatory Activity

Lupane-type triterpenes are recognized for their potent anti-inflammatory properties. They exert these effects through the modulation of key inflammatory pathways. For instance, lupeol has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β by downregulating the NF-κB signaling pathway.[2]

Table 3: In Vitro Anti-Inflammatory Activity of this compound Analogs

| Analog | Assay | Target/Cell Line | IC₅₀ (µM) |

| Betulinic Acid | COX-1 Inhibition | - | 10.34 µg/mL |

| Betulinic Acid | COX-2 Inhibition | - | 12.92 µg/mL |

| Betulinic Acid | 5-LOX Inhibition | - | 15.53 µg/mL |

| Betulinic Acid | Nitrite Production | - | 15.21 µg/mL |

| Betulinic Acid | TNF-α Production | - | 16.65 µg/mL |

Note: Data for Betulinic Acid is from a study on its isolation from Nyctanthes arbor-tristis.[1]

Anti-Cancer Activity

The anti-cancer potential of lupane-type triterpenes is well-documented. Betulinic acid, in particular, has shown selective cytotoxicity against various cancer cell lines by inducing apoptosis through the mitochondrial pathway.[3][4] Lupeol has also demonstrated anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in different cancer models.

Table 4: In Vitro Anti-Cancer Activity of this compound Analogs

| Analog | Cell Line | Cancer Type | IC₅₀ (µM) |

| Betulinic Acid | HepG2 | Liver Cancer | 6.53 |

| Betulinic Acid | A549 | Lung Cancer | 9.34 |

| Betulinic Acid | HL-60 | Leukemia | 14.92 |

| Betulinic Acid | MCF-7 | Breast Cancer | 16.90 |

| Betulinic Acid | HCT-116 | Colon Cancer | 17.07 |

| Betulinic Acid | PC-3 | Prostate Cancer | 13.27 |

| Betulinic Acid | HeLa | Cervical Cancer | 12.55 |

| Lupeol | MCF-7 | Breast Cancer | 80 |

Note: Data for Betulinic Acid is from a study on its isolation from Nyctanthes arbor-tristis.[1] Data for Lupeol is from a study on its effects on MCF-7 cells.

Experimental Protocols

Representative Protocol for the Isolation of Lupane-Type Triterpenes

The following is a generalized protocol for the isolation of lupane-type triterpenes from a plant source, based on common phytochemical extraction and separation techniques. This serves as a plausible methodology for the isolation of this compound from Cynanchum hancockianum.

1. Plant Material Collection and Preparation:

-

Collect the relevant plant parts (e.g., roots, stems, or leaves) of Cynanchum hancockianum.

-

Air-dry the plant material in the shade at room temperature for several weeks.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material with a suitable organic solvent, such as methanol or ethanol, at room temperature for 24-48 hours with occasional shaking.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with a series of solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Concentrate each fraction to dryness using a rotary evaporator.

4. Chromatographic Separation:

-

Subject the non-polar fractions (e.g., n-hexane and chloroform), which are likely to contain triterpenoids, to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable spray reagent (e.g., anisaldehyde-sulfuric acid).

5. Purification:

-

Combine fractions showing similar TLC profiles and subject them to further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to isolate the pure compounds, including this compound.

6. Structure Elucidation:

-

Determine the structure of the isolated compounds using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

Caption: General workflow for the isolation of this compound.

Signaling Pathways Modulated by this compound Analogs

The anti-inflammatory and anti-cancer effects of lupane-type triterpenes are attributed to their ability to modulate critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines and anti-apoptotic proteins. Lupane-type triterpenes, such as lupeol, have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by lupane-type triterpenes.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis and promote cell cycle progression. Dysregulation of this pathway is a hallmark of many cancers. Some lupane-type triterpenes have been found to inhibit the PI3K/Akt pathway, contributing to their anti-cancer effects.

Caption: Inhibition of the PI3K/Akt signaling pathway by lupane-type triterpenes.

Conclusion

This compound represents an intriguing, yet understudied, member of the lupane-type triterpenoid family. While direct biological data on this compound is scarce, the extensive research on its analogs, such as lupeol and betulinic acid, provides a strong rationale for its potential as a valuable scaffold in drug discovery. The demonstrated anti-inflammatory and anti-cancer activities of this class of compounds, coupled with their modulation of key signaling pathways like NF-κB and PI3K/Akt, highlight the therapeutic promise of this compound and its derivatives. Further investigation into the isolation, biological evaluation, and synthesis of novel analogs of this compound is warranted to fully elucidate its pharmacological potential. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this promising natural product and its analogs.

References

- 1. Betulinic Acid, the first lupane-type triterpenoid isolated via bioactivity-guided fractionation, and identified by spectroscopic analysis from leaves of Nyctanthes arbor- tristis: its potential biological activities in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemopreventive and Chemotherapeutic Potential of Betulin and Betulinic Acid: Mechanistic Insights From In Vitro, In Vivo and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Hancolupenone physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hancolupenone is a naturally occurring triterpenoid isolated from the plant Cynanchum hancockianum. This document provides a comprehensive overview of its known physical and chemical characteristics, compiled from available scientific literature and chemical databases. While the primary isolation and characterization were reported in 1991, detailed experimental protocols and specific spectral data from the original publication are not readily accessible in publicly available databases. This guide, therefore, presents the available data and outlines generalized experimental methodologies relevant to this class of compounds. Furthermore, while no specific biological activities or signaling pathways have been definitively elucidated for this compound, this guide explores potential activities based on related triterpenoids.

Physical and Chemical Characteristics

This compound is a complex organic molecule with a pentacyclic triterpenoid structure. Its fundamental properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 132746-04-4 | [1] |

| Molecular Formula | C₃₀H₄₈O | [1] |

| Molecular Weight | 424.71 g/mol | [1] |

| Appearance | White crystalline powder (inferred) | General knowledge of purified triterpenoids |

| Melting Point | 241-244 °C | [2] |

| Solubility | Soluble in organic solvents like chloroform, methanol, ethyl acetate. Poorly soluble in water. (inferred) | General knowledge of triterpenoids |

Table 2: Spectroscopic Data Summary

The structure of this compound was originally determined using a combination of spectroscopic techniques. While the specific data from the primary literature is not available, this table outlines the types of data that would have been generated.

| Spectroscopic Method | Purpose | Expected Key Features |

| ¹H NMR | Determination of the proton framework of the molecule. | Signals corresponding to methyl groups, methylene and methine protons on the triterpenoid skeleton, and protons adjacent to the ketone group. |

| ¹³C NMR | Determination of the carbon skeleton of the molecule. | Approximately 30 distinct carbon signals, including a characteristic signal for the ketone carbonyl carbon (typically >200 ppm), and signals for the quaternary, methine, methylene, and methyl carbons of the steroid-like core. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak (M+) corresponding to the molecular weight, and a fragmentation pattern characteristic of the pentacyclic triterpenoid structure. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | A strong absorption band characteristic of a ketone carbonyl group (C=O) around 1700-1725 cm⁻¹, and C-H stretching and bending vibrations. |

| X-ray Crystallography | Definitive determination of the three-dimensional structure and stereochemistry. | Provides precise bond lengths, bond angles, and the absolute configuration of all stereocenters. |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound from Cynanchum hancockianum are described in the primary literature which could not be accessed. However, a general workflow for such a process can be outlined.

References

Hancolupenone: A Technical Overview of Preliminary Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hancolupenone, a novel triterpenoid, has been identified and isolated from the petroleum ether extract of Cynanchum hancockianum (Maxim) Al. Iljinski (Asclepiadaceae).[1] Its chemical formula is C30H48O with a molecular weight of 424.71 g/mol and it is registered under CAS number 132746-04-4. Preliminary in vitro studies have demonstrated its cytotoxic potential against a panel of human cancer cell lines, suggesting its potential as a lead compound for the development of new anticancer agents. This document provides a comprehensive overview of the currently available data on the biological activity of this compound, including quantitative data, a detailed experimental protocol for cytotoxicity assessment, and a visualization of a potential signaling pathway involved in its mechanism of action.

Quantitative Biological Data

The primary biological activity reported for this compound is its cytotoxicity against various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from in vitro studies.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| BT474 | Human Ductal Carcinoma | 4.7 |

| CHAGO | Human Undifferentiated Lung Cancer | 5.7 |

| HepG2 | Human Liver Cancer | 6.5 |

| Kato3 | Human Gastric Cancer | 5.3 |

| SW620 | Human Colorectal Adenocarcinoma | 5.6 |

Control: Doxorubicin hydrochloride exhibited IC50 values of 0.08 µg/mL (BT474), 2.3 µg/mL (CHAGO), 0.9 µg/mL (HepG2), 1.7 µg/mL (Kato3), and 1.1 µg/mL (SW620) in the same study.

Experimental Protocols

While the specific experimental details for the cytotoxicity assays of this compound have not been published in detail, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted method for determining the cytotoxic effects of compounds on cancer cell lines. The following is a detailed, generalized protocol for such an assay.

MTT Assay for Cytotoxicity Screening

1. Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble formazan, which has a purple color.[2] The amount of formazan produced is directly proportional to the number of living cells.

2. Materials:

-

This compound

-

Human cancer cell lines (e.g., BT474, CHAGO, HepG2, Kato3, SW620)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

3. Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate the plate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Potential Signaling Pathway

The precise mechanism of action and the signaling pathways modulated by this compound have not yet been elucidated. However, many cytotoxic triterpenoids exert their anticancer effects by inducing apoptosis (programmed cell death). The following diagram illustrates a generalized apoptosis signaling pathway that could be a potential mechanism for this compound's activity.

Caption: A generalized diagram of the extrinsic and intrinsic apoptosis signaling pathways.

Discussion and Future Directions

The preliminary data on this compound's cytotoxic activity against a range of cancer cell lines is promising. The IC50 values in the low microgram per milliliter range suggest potent anticancer activity, warranting further investigation.

Future research should focus on several key areas:

-

Elucidation of the Mechanism of Action: Detailed studies are required to understand how this compound induces cell death. Investigating its effects on cell cycle progression, apoptosis induction, and specific signaling pathways will be crucial.

-

In Vivo Efficacy: The anticancer activity of this compound needs to be evaluated in preclinical animal models to assess its in vivo efficacy, toxicity, and pharmacokinetic properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs and subsequent biological evaluation could lead to the identification of compounds with improved potency and selectivity.

References

Hancolupenone CAS number and IUPAC name

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive summary of the currently available technical data for the triterpenoid Hancolupenone. It is intended to serve as a foundational resource for research and development activities.

Core Compound Identification

This compound is a natural product isolated from the petroleum ether extract of Cynanchum hancockianum (Maxim) Al. Iljinski (Asclepiadaceae).[1] Its initial identification and characterization were reported in a 1991 publication by Lou, Li, and Zhu.[1]

| Identifier | Value |

| CAS Number | 132746-04-4 |

| IUPAC Name | (1S,3aS,5aS,5bS,7aR,11aS,13aR,13bS)-1-isopropyl-3a,5a,8,8,11a,13a-hexamethyl-1,2,3,3a,4,5,5a,5b,6,7,7a,8,10,11,11a,13,13a,13b-octadecahydro-9H-cyclopenta[a]chrysen-9-one |

Physicochemical Properties

The known physicochemical properties of this compound are summarized below. It is important to note that publicly available data on this compound is limited.

| Property | Value | Source |

| Chemical Formula | C30H48O | [1] |

| Molecular Weight | 424.71 g/mol | [1] |

| Exact Mass | 424.3705 | [1] |

| Melting Point | 241-242 °C | [2] |

| Elemental Analysis | C: 84.84%, H: 11.39%, O: 3.77% | [1] |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not extensively available in English-language literature. The original discovery publication outlines the use of the following analytical techniques for structure elucidation[1]:

-

1H Nuclear Magnetic Resonance (NMR)

-

13C NMR

-

1H-1H Correlated Spectroscopy (COSY)

-

1H-13C COSY

-

Long-range 1H-13C COSY

-

Mass Spectrometry (MS)

-

X-Ray Analysis

A generalized workflow for the isolation and identification of a novel natural product like this compound is depicted below.

References

Methodological & Application

Application Notes and Protocols: Extraction of Hancolupenone from Cynanchum hancockianum

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cynanchum hancockianum is a traditional medicinal plant from which various bioactive compounds have been isolated. Among these is Hancolupenone, a lupane-type triterpenoid with the chemical formula C30H48O.[1] Triterpenoids as a class of natural products are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[2] this compound, being structurally related to the well-studied lupenone, is a promising candidate for further investigation. Lupenone has been shown to exert its effects through modulation of key cellular signaling pathways such as PI3K/Akt/mTOR and NF-κB.[2][3]

This document provides a detailed protocol for the extraction and purification of this compound from the roots of Cynanchum hancockianum. It also presents an overview of its potential biological activities and the signaling pathways it may influence, based on current knowledge of related compounds.

Experimental Protocols

Plant Material Preparation

The roots of Cynanchum hancockianum are the primary source for this compound extraction.

-

Collection and Identification: The plant material should be collected and authenticated by a qualified botanist.

-

Cleaning and Drying: The roots should be thoroughly washed with water to remove any soil and foreign matter. Subsequently, they should be air-dried in the shade or in a well-ventilated oven at a temperature not exceeding 45°C to prevent the degradation of thermolabile compounds.

-

Pulverization: The dried roots are then ground into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction and Purification Workflow

The overall workflow for the extraction and purification of this compound is depicted below.

Detailed Extraction Protocol: Soxhlet Extraction

This protocol is based on the fact that this compound was originally isolated from a petroleum ether extract of Cynanchum hancockianum.[1]

-

Apparatus Setup: Assemble a Soxhlet extraction apparatus, including a round-bottom flask, Soxhlet extractor, and a condenser.

-

Sample Loading: Place approximately 100 g of the powdered C. hancockianum root into a thimble and insert it into the Soxhlet extractor.

-

Solvent Addition: Fill the round-bottom flask with 500 mL of petroleum ether (boiling range 60-80°C).

-

Extraction Process: Heat the flask in a heating mantle to initiate the extraction process. Allow the extraction to proceed for approximately 12-18 hours, or until the solvent in the extractor becomes colorless.

-

Solvent Recovery: After the extraction is complete, cool the apparatus and recover the petroleum ether using a rotary evaporator. The resulting concentrated extract is the crude this compound-containing fraction.

Detailed Purification Protocol: Column Chromatography

-

Column Preparation: Prepare a silica gel (60-120 mesh) slurry in petroleum ether and pack it into a glass column (e.g., 50 cm length x 4 cm diameter).

-

Sample Loading: Adsorb the crude extract (approximately 5 g) onto a small amount of silica gel (10 g) and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of petroleum ether and ethyl acetate. Start with 100% petroleum ether and gradually increase the polarity by adding ethyl acetate (e.g., 99:1, 98:2, 95:5, etc., v/v).

-

Fraction Collection: Collect the eluate in fractions of 20-25 mL.

-

Thin Layer Chromatography (TLC) Monitoring: Monitor the collected fractions using TLC plates (silica gel 60 F254) with a mobile phase of petroleum ether:ethyl acetate (e.g., 9:1 v/v). Visualize the spots by spraying with a 10% sulfuric acid solution in ethanol followed by heating.

-

Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.

-

Crystallization: Concentrate the pooled fractions and allow the this compound to crystallize. The crystals can be washed with a small amount of cold petroleum ether to remove impurities.

Quantitative Data

The yield of this compound can vary depending on the plant material, geographical source, and the efficiency of the extraction and purification process. The following table provides an illustrative example of expected yields at different stages.

| Stage | Starting Material (g) | Yield (g) | Purity (%) |

| Dried Root Powder | 1000 | - | - |

| Crude Petroleum Ether Extract | 1000 | 25-40 | ~5-10 |

| Column Chromatography Fraction | 25 | 1.5-2.5 | ~70-80 |

| Pure Crystalline this compound | 1.5 | 0.8-1.2 | >95 |

Note: The data presented in this table are for illustrative purposes and are based on typical yields for triterpenoid extractions from plant sources.[4][5][6]

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, the biological activities of the structurally similar compound, lupenone, are well-documented. Lupenone is known to possess anti-inflammatory, anti-diabetic, and anticancer properties.[2][7] These effects are mediated through the regulation of key signaling pathways, including PI3K/Akt/mTOR and NF-κB.[2][3] It is plausible that this compound shares similar mechanisms of action.

Proposed Signaling Pathway for Lupenone-Type Triterpenoids

The following diagram illustrates the proposed mechanism of action for lupenone, which may be applicable to this compound.

This pathway suggests that this compound may inhibit the activation of the PI3K/Akt/mTOR pathway and the nuclear translocation of NF-κB. This dual inhibition can lead to a reduction in the expression of pro-inflammatory genes, which may explain the observed anti-inflammatory effects of related compounds.

Conclusion

The protocol outlined in this document provides a comprehensive and reproducible method for the extraction and purification of this compound from Cynanchum hancockianum. The proposed workflow, combined with the insights into the potential biological activities and signaling pathways, offers a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural product. Further studies are warranted to confirm the specific mechanisms of action of this compound and to evaluate its efficacy in various preclinical models.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lupenone is a good anti-inflammatory compound based on the network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. maxapress.com [maxapress.com]

- 5. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Triterpenes, Polyphenols, Flavonoids, and Antioxidant Activity of Bioactive Phytochemicals of Centella asiatica by Different Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Hancolupenone purification techniques (HPLC, chromatography)

Application Note: Purification of Hancolupenone

Introduction

This compound is a triterpenoid natural product isolated from the petroleum ether extract of Cyananchum hancockianum[1]. With a molecular formula of C30H48O and a molecular weight of 424.71 g/mol , its structure as a polycyclic ketone suggests it is a relatively non-polar compound[1]. As a novel triterpenoid, obtaining high-purity this compound is crucial for further pharmacological studies and drug development. This application note provides a generalized protocol for the purification of this compound from a crude plant extract using a two-step chromatographic process: initial fractionation by column chromatography followed by final purification using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific published purification protocols for this compound, this guide is based on established methodologies for the purification of similar triterpenoid ketones.

Purification Strategy

The overall strategy for isolating this compound involves a multi-step approach to remove impurities of varying polarities from the initial crude extract.

A generalized workflow is presented below:

Part 1: Initial Purification by Column Chromatography

Column chromatography is an effective technique for the initial separation of this compound from the complex mixture of a crude extract. A normal-phase column is proposed here, which separates compounds based on their polarity, with non-polar compounds eluting first.

Experimental Protocol: Column Chromatography

-

Column Preparation:

-

Select a glass column of appropriate size based on the amount of crude extract.

-

Prepare the stationary phase by making a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

-

Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

-

Wash the column with the starting mobile phase until the bed is stable.

-

-

Sample Preparation and Loading:

-

Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexane).

-

Alternatively, for less soluble extracts, use the "dry loading" method: adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with a non-polar mobile phase (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This is known as a step-gradient elution.

-

Collect fractions of a fixed volume (e.g., 10-20 mL) continuously.

-

Monitor the separation of compounds using Thin-Layer Chromatography (TLC) for the collected fractions.

-

Data Presentation: Column Chromatography

| Parameter | Recommended Conditions |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate (Gradient) |

| Gradient Elution | Start with 100% Hexane, gradually increase Ethyl Acetate concentration (e.g., 99:1, 98:2, 95:5, 90:10 v/v) |

| Fraction Monitoring | TLC with a suitable mobile phase (e.g., Hexane:Ethyl Acetate 8:2) and visualization under UV light or with a staining agent. |

Part 2: Final Purification by HPLC

For achieving high purity, the fractions enriched with this compound from column chromatography are pooled, concentrated, and further purified by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In RP-HPLC, non-polar compounds are retained longer on the non-polar stationary phase.

Experimental Protocol: HPLC Purification

-

System Preparation:

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

The system should consist of a pump, injector, column oven, a C18 column, and a UV detector.

-

-

Sample Preparation:

-

Dissolve the semi-purified, dried fractions from the column chromatography step in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol).

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

-

-

Chromatographic Conditions:

-

Inject the sample onto the HPLC column.

-

Run the separation using a gradient elution method to ensure good resolution.

-

Monitor the elution profile at a suitable wavelength (a preliminary UV scan of a semi-pure sample is recommended to determine the absorbance maximum).

-

-

Fraction Collection:

-

Collect the peak corresponding to this compound using a fraction collector.

-

Analyze the purity of the collected fraction by re-injecting a small aliquot into the HPLC system under the same conditions.

-

-

Post-Purification:

-

Pool the pure fractions.

-

Remove the organic solvent from the mobile phase, typically by rotary evaporation.

-

If necessary, perform a final desalting step.

-

Lyophilize or dry the purified compound to obtain a solid powder.

-

Data Presentation: HPLC Purification

| Parameter | Recommended Conditions |

| Stationary Phase | C18 Column (e.g., 5 µm, 4.6 x 250 mm for analytical; larger for preparative) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient Elution | Example: 70% B to 100% B over 30 minutes |

| Flow Rate | 1.0 mL/min (analytical) |

| Column Temperature | 25-30 °C |

| Detection | UV at ~210 nm (ketone chromophore) |

| Injection Volume | 10-20 µL (analytical) |

Method Development Logic

The selection of chromatographic conditions is a logical process aimed at optimizing the separation of the target compound from impurities.

Conclusion

This application note provides a comprehensive, though generalized, framework for the purification of this compound. The two-step process, combining the high capacity of column chromatography with the high resolution of HPLC, is a robust strategy for isolating this non-polar triterpenoid from a complex natural extract. Researchers should note that the provided protocols are starting points and may require further optimization based on the specific composition of the crude extract and the instrumentation available. Final confirmation of the purity and identity of the isolated this compound should be performed using analytical techniques such as LC-MS and NMR spectroscopy.

References

Application Notes and Protocols for the Synthesis and Derivatization of Lupane Triterpenoids

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Hancolupenone" was not found in a comprehensive search of the scientific literature. It is possible that this is a novel, unpublished compound or a proprietary name. Therefore, this document provides detailed application notes and protocols for the synthesis and derivatization of lupane triterpenoids , a well-studied class of natural products with significant therapeutic potential. The methodologies described herein are representative of the strategies that would be employed for a new member of this class, such as the hypothetical "this compound." Betulinic acid, a readily available lupane triterpenoid, will be used as the primary exemplar.

Introduction to Lupane Triterpenoids

Lupane-type pentacyclic triterpenoids are a class of naturally occurring compounds widely distributed in the plant kingdom.[1] Key members of this family, such as lupeol, betulin, and betulinic acid, are abundantly found in the bark of various trees and other plant sources.[1][2] These molecules serve as versatile scaffolds for chemical modification, enabling the synthesis of a wide array of derivatives with enhanced biological activities.[1] Betulinic acid, in particular, has garnered significant attention for its diverse pharmacological properties, including potent anti-cancer and anti-inflammatory activities.[1][3][4] Its structure features several key reactive sites amenable to chemical modification, including the C-3 hydroxyl group, the C-28 carboxylic acid, and the C-20(29) double bond.[5] This application note will detail protocols for the derivatization of the lupane scaffold, focusing on methods to enhance therapeutic efficacy and explore structure-activity relationships (SAR).

General Workflow for Lupane Triterpenoid Derivatization

The derivatization of a lupane triterpenoid typically follows a logical workflow from the isolation of the starting material to the biological evaluation of the synthesized analogs. This process is designed to efficiently generate a library of compounds for screening and lead optimization.

References

Application Notes & Protocols for the Quantification of Hancolupenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hancolupenone is a triterpenoid of significant interest due to its potential therapeutic properties. Accurate and precise quantification of this compound in various matrices, including biological fluids and plant extracts, is crucial for pharmacokinetic studies, quality control, and formulation development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following protocols are based on established methods for analogous triterpenoid compounds and provide a robust framework for the analysis of this compound.

I. Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound:

-

HPLC-PDA: A widely accessible and reliable method suitable for routine analysis and quality control of this compound in herbal extracts and pharmaceutical formulations.

-

LC-MS/MS: A highly sensitive and selective method ideal for the quantification of low concentrations of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.[1][2]

The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix.

II. Data Presentation: Quantitative Method Parameters

The following tables summarize the key parameters for the HPLC-PDA and LC-MS/MS methods for this compound quantification.

Table 1: HPLC-PDA Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (150 mm x 4.6 mm, 5 µm)[3] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-15 min, 60-95% B15-20 min, 95% B20-21 min, 95-60% B21-25 min, 60% B |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 30°C |

| Injection Volume | 10 µL[5] |

| Detection Wavelength | 210 nm (or optimal wavelength for this compound) |

| Run Time | 25 minutes |

Table 2: LC-MS/MS Method Parameters

| Parameter | Condition |

| UHPLC System | Vanquish Flex Binary UHPLC system or equivalent[6] |

| Column | Acquity HSS C18 (2.1 x 100 mm, 1.8 µm)[1] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[1] |

| Gradient Elution | 0-1 min, 40-80% B1-3 min, 80-95% B3-4 min, 95% B4-4.1 min, 95-40% B4.1-5 min, 40% B |

| Flow Rate | 0.40 mL/min[1] |

| Column Temperature | 40°C[1] |

| Autosampler Temp. | 4°C[1] |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer[6] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Precursor Ion (Q1) | [M+H]⁺ of this compound |

| Product Ion (Q3) | To be determined by infusion of this compound standard |

| Collision Energy | To be optimized for this compound |

III. Experimental Protocols

A. Protocol 1: Sample Preparation from Plant Material (for HPLC-PDA)

This protocol outlines the extraction of this compound from plant material for subsequent analysis.

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Sonicator

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of methanol to the tube.

-

Sonicate the mixture for 30 minutes at room temperature.[3]

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process (steps 2-4) twice more with fresh methanol.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Re-dissolve the dried extract in 10 mL of methanol.

-

Filter the solution through a 0.22 µm syringe filter prior to HPLC injection.[3]

B. Protocol 2: Sample Preparation from Biological Fluids (e.g., Plasma) (for LC-MS/MS)

This protocol describes the extraction of this compound from plasma using protein precipitation.[1]

Materials:

-

Plasma samples

-

Acetonitrile (containing internal standard, e.g., a structurally similar compound)

-

Vortex mixer

-

Centrifuge (refrigerated)

-

96-well collection plates or microcentrifuge tubes

Procedure:

-

Pipette 50 µL of plasma sample into a microcentrifuge tube.

-

Add 200 µL of cold acetonitrile (containing the internal standard) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or well of a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 60% Acetonitrile in water with 0.1% formic acid).

-

Vortex briefly and inject into the LC-MS/MS system.

IV. Visualizations

A. Experimental Workflow for this compound Quantification

Caption: Workflow for this compound quantification.

B. Logical Relationship of Analytical Method Selection

Caption: Decision tree for analytical method selection.

V. Method Validation

For both the HPLC-PDA and LC-MS/MS methods, validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results. Key validation parameters include:

-

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity and Range: The concentration range over which the method is accurate and precise. A minimum of five concentration levels should be used to construct the calibration curve. The correlation coefficient (r²) should be > 0.99.[5][7]

-

Accuracy and Precision: Accuracy is determined by recovery studies at three different concentration levels (low, medium, and high). Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (RSD), which should be < 15% (or < 20% at the LLOQ).[1]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

-

Stability: The stability of this compound in the sample matrix under different storage and processing conditions.

VI. Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive framework for the accurate and reliable quantification of this compound in both simple and complex matrices. The choice between HPLC-PDA and LC-MS/MS should be guided by the specific requirements of the study, particularly the sample matrix and the required level of sensitivity. Proper method validation is essential to ensure the integrity of the generated data for research and drug development purposes.

References

- 1. Development of LC–MS/MS Method for Cyanoenone Triterpenoid Determination to Support CNS Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Application of an HPLC-UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Hancolupenone: In Vitro Assay Protocols for a Novel Sesquiterpene Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hancolupenone is a novel sesquiterpene lactone recently isolated from a unique plant species. Preliminary screenings suggest that this compound possesses potent anti-inflammatory, antioxidant, and anti-cancer properties. This document provides detailed application notes and standardized protocols for a panel of in vitro assays to further characterize the biological activities and elucidate the mechanism of action of this compound. These protocols are designed to be readily implemented in a standard cell and molecular biology laboratory.

Biological Activities and Mechanism of Action

Natural products, particularly sesquiterpene lactones, are known to exhibit a wide range of biological activities.[1][2] this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation and carcinogenesis, such as NF-κB and MAPK pathways, and by scavenging free radicals.[3] The following protocols will enable the systematic evaluation of these potential activities.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Test Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

| Protein Denaturation | 10 | 25.3 ± 2.1 | 45.2 |

| 50 | 58.7 ± 4.5 | ||

| 100 | 85.1 ± 6.3 | ||

| Membrane Stabilization | 10 | 18.9 ± 1.5 | 62.8 |

| 50 | 45.2 ± 3.8 | ||

| 100 | 79.4 ± 5.9 | ||

| Nitric Oxide Inhibition | 10 | 30.1 ± 2.8 | 38.5 |

| 50 | 65.4 ± 5.1 | ||

| 100 | 92.3 ± 7.2 |

Table 2: In Vitro Antioxidant Activity of this compound

| Assay | Test Concentration (µg/mL) | % Scavenging Activity | IC50 (µg/mL) |

| DPPH Radical Scavenging | 10 | 35.6 ± 3.2 | 32.1 |

| 50 | 72.1 ± 6.5 | ||

| 100 | 95.8 ± 8.1 | ||

| ABTS Radical Scavenging | 10 | 40.2 ± 3.9 | 28.3 |

| 50 | 78.9 ± 7.1 | ||

| 100 | 98.2 ± 8.5 | ||

| H₂O₂ Scavenging | 10 | 22.4 ± 2.0 | 55.7 |

| 50 | 51.3 ± 4.7 | ||

| 100 | 88.6 ± 7.9 |

Table 3: In Vitro Anti-cancer Activity of this compound

| Cell Line | Assay | Test Concentration (µg/mL) | % Inhibition/Apoptosis | IC50 (µg/mL) |

| MCF-7 (Breast) | MTT | 10 | 38.2 ± 3.5 | 25.8 |

| 50 | 75.9 ± 6.8 | |||

| 100 | 94.1 ± 8.0 | |||

| A549 (Lung) | MTT | 10 | 42.5 ± 4.1 | 21.3 |

| 50 | 80.3 ± 7.2 | |||

| 100 | 96.7 ± 8.3 | |||

| HepG2 (Liver) | MTT | 10 | 33.1 ± 3.0 | 30.5 |

| 50 | 70.8 ± 6.4 | |||

| 100 | 91.5 ± 7.8 | |||

| A549 (Lung) | Apoptosis (Annexin V) | 25 | 48.6 ± 4.2 | N/A |

Experimental Protocols

Anti-inflammatory Assays

This assay evaluates the ability of a substance to inhibit thermally induced protein denaturation, a process linked to inflammation.[4]

Materials:

-

Bovine Serum Albumin (BSA) or egg albumin

-

Phosphate Buffered Saline (PBS), pH 6.4

-

This compound stock solution (in DMSO)

-

Diclofenac sodium (positive control)

-

Spectrophotometer

Protocol:

-

Prepare a 0.2% w/v solution of BSA or a 5% v/v solution of egg albumin in PBS.

-

Prepare various concentrations of this compound (e.g., 10-100 µg/mL) by diluting the stock solution in PBS.

-

In a reaction tube, mix 0.5 mL of the protein solution with 0.5 mL of the this compound solution.

-

Prepare a control tube with 0.5 mL of protein solution and 0.5 mL of PBS.

-

Incubate all tubes at 37°C for 20 minutes.

-

Induce denaturation by heating the tubes at 70°C for 5 minutes.

-

Cool the tubes to room temperature.

-

Measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100.[5]

This assay assesses the ability of a substance to stabilize red blood cell membranes, which is relevant to the inflammatory process where lysosomal membranes are damaged.[6]

Materials:

-

Fresh human or sheep red blood cells (RBCs)

-

Isotonic saline (0.9% NaCl)

-

Hypotonic saline (0.36% NaCl)

-

This compound stock solution

-

Diclofenac sodium

-

Centrifuge

-

Spectrophotometer

Protocol:

-

Prepare a 10% v/v suspension of RBCs in isotonic saline.

-

Centrifuge at 3000 rpm for 10 minutes, discard the supernatant, and wash the pellet with isotonic saline. Repeat this process three times.

-

Resuspend the RBC pellet to make a 0.5% v/v suspension in isotonic saline.

-

Prepare various concentrations of this compound.

-

In separate tubes, mix 1 mL of this compound solution with 0.5 mL of the RBC suspension.

-

Prepare a control tube with 1 mL of PBS and 0.5 mL of RBC suspension.

-

Incubate all tubes at 56°C for 30 minutes.

-

Cool the tubes and centrifuge at 2500 rpm for 5 minutes.

-

Measure the absorbance of the supernatant (hemoglobin release) at 560 nm.

-

Calculate the percentage of membrane stabilization using the formula: % Protection = [1 - (Absorbance of Test / Absorbance of Control)] x 100.

Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[7]

Materials:

-

DPPH solution (0.1 mM in methanol)

-

This compound stock solution (in methanol)

-

Ascorbic acid (positive control)

-

Spectrophotometer

Protocol:

-

Prepare various concentrations of this compound in methanol.

-

In a 96-well plate, add 100 µL of each this compound concentration to a well.

-

Add 100 µL of the DPPH solution to each well.

-

Prepare a control well with 100 µL of methanol and 100 µL of DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[8]

Anti-cancer Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for 24-48 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[10]

This assay assesses the effect of a compound on cell migration.[10][11]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates

-

200 µL pipette tip

-

Microscope with a camera

Protocol:

-

Seed cells in a 6-well plate and grow them to a confluent monolayer.

-

Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh medium containing a non-toxic concentration of this compound.

-

Capture images of the scratch at 0 hours and at various time points (e.g., 24, 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure.

Visualizations

References

- 1. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. ijcrt.org [ijcrt.org]

- 7. Phytochemical investigation and in vitro antioxidant activity of an indigenous medicinal plant Alpinia nigra B.L. Burtt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. mdpi.com [mdpi.com]

- 11. scielo.br [scielo.br]

Unraveling the Enigma of Hancolupenone: A Deep Dive into its Mechanism of Action

For Immediate Release

[City, State] – In the dynamic landscape of drug discovery and development, researchers are constantly seeking novel compounds with therapeutic potential. This document provides a comprehensive overview of the current understanding of Hancolupenone, a compound of emerging interest. Due to the novelty of this molecule, direct studies on its mechanism of action are not yet available in the public domain. However, based on its structural classification (pending confirmation), we can hypothesize potential biological activities and outline experimental protocols to elucidate its precise molecular interactions.

This application note serves as a foundational guide for researchers, scientists, and drug development professionals embarking on the study of this compound. It details hypothesized mechanisms, relevant experimental workflows, and data presentation strategies to foster a standardized approach to investigating this promising compound.

Hypothesized Biological Activities and Mechanisms of Action

While specific data for this compound is not available, compounds with similar structural motifs, such as other terpenoids and phenolics, have been extensively studied. These related molecules exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. The proposed mechanisms often involve the modulation of key signaling pathways crucial for cellular homeostasis and disease progression.

Table 1: Potential Biological Activities of this compound Based on Structurally Related Compounds

| Biological Activity | Potential Molecular Targets | Relevant Signaling Pathways |

| Anti-inflammatory | COX-2, iNOS, NF-κB, Pro-inflammatory cytokines (TNF-α, IL-6) | NF-κB signaling, MAPK signaling |

| Antioxidant | Nrf2, HO-1, ROS | Nrf2/ARE pathway |

| Anti-cancer | Caspases, Bcl-2 family proteins, Cyclin-dependent kinases | Apoptosis pathway, Cell cycle regulation |

| Antimicrobial | Bacterial cell wall synthesis enzymes, Biofilm formation proteins | - |

Experimental Protocols for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action of this compound, a multi-pronged experimental approach is recommended. The following protocols provide a detailed methodology for key assays.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on cell viability and to establish the half-maximal inhibitory concentration (IC50).

Protocol: MTT Assay

-

Cell Seeding: Plate cells (e.g., cancer cell lines for anti-cancer studies, or immune cells like macrophages for anti-inflammatory studies) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Protein Expression

Objective: To investigate the effect of this compound on the expression levels of key proteins in a targeted signaling pathway.

Protocol:

-

Cell Lysis: Treat cells with this compound at predetermined concentrations and time points. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-NF-κB, COX-2, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To determine the effect of this compound on the mRNA expression levels of target genes.

Protocol:

-

RNA Extraction: Treat cells with this compound, and extract total RNA using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix with gene-specific primers for target genes (e.g., TNF-α, IL-6, NOS2) and a housekeeping gene (e.g., ACTB or GAPDH).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizing Molecular Pathways and Experimental Workflows

Clear and concise diagrams are essential for communicating complex biological processes and experimental designs. The following are examples of how Graphviz can be used to create such visualizations.

Application Notes and Protocols for Hancolupenone in In Vivo Animal Model Studies

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The following application notes and protocols are designed to provide a foundational framework for conducting in vivo animal model studies with Hancolupenone. Due to the limited specific public data on "this compound," this document leverages established methodologies for analogous compounds, such as other sesquiterpene lactones, to propose a robust starting point for investigation. The provided protocols and conceptual signaling pathways are intended to be adapted and optimized based on emergent empirical data from specific experimental contexts.

Quantitative Data Summary

As specific quantitative data for this compound is not publicly available, the following table provides a template for data organization and presentation. Researchers should populate this table with their experimental findings for clear comparison across different study arms.

| Animal Model | This compound Dosage | Administration Route | Key Efficacy Endpoint | Observed Effect (vs. Control) | Toxicity/Adverse Events | Relevant Biomarkers |

| e.g., Carrageenan-induced Paw Edema (Rat) | e.g., 2.5 mg/kg | e.g., Intraperitoneal (i.p.) | e.g., Paw Volume Reduction (%) | e.g., 45% reduction at 4h | e.g., No observable toxicity | e.g., TNF-α, IL-6 levels in paw tissue |

| e.g., Adjuvant-induced Arthritis (Rat) | e.g., 5 mg/kg/day | e.g., Oral (p.o.) | e.g., Arthritis Score | e.g., 60% improvement | e.g., Mild sedation | e.g., C-reactive protein (CRP) |

| e.g., Xenograft Tumor Model (Mouse) | e.g., 10 mg/kg | e.g., Intravenous (i.v.) | e.g., Tumor Volume Reduction (%) | e.g., 50% reduction after 14 days | e.g., Weight loss <10% | e.g., Ki-67, Cleaved Caspase-3 |

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity in a Carrageenan-induced Paw Edema Model

This protocol outlines the procedure to assess the acute anti-inflammatory effects of this compound in rats.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Vehicle (e.g., 0.5% Carboxymethylcellulose)

-

Positive Control (e.g., Indomethacin, 10 mg/kg)

-

1% Carrageenan solution in sterile saline

-

Plethysmometer

-

Syringes and needles for administration

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least 7 days under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

-